molecular formula C10H11BN2O3 B1391383 [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1287753-34-7

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Cat. No. B1391383
M. Wt: 218.02 g/mol
InChI Key: HNIWENQDOKNTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” is a type of boronic acid derivative. Boronic acids and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of “[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” includes a pyrazole ring attached to a phenyl ring through a methoxy group. The phenyl ring is also attached to a boronic acid group .

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) explored the synthesis of compounds related to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid and tested their antimicrobial activity. The compounds containing a methoxy group, like the one , demonstrated high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. Their study provided insights into the molecular structure, spectroscopic data, and potential biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antibacterial Activity

Research by Rai et al. (2009) synthesized novel compounds including ones similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, testing them for antibacterial activity. One of the compounds in this series showed significant antibacterial activity against various bacteria (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Structural Investigation of N-B Interaction

A study by Zhu et al. (2006) investigated the N-B interactions in boronic acids similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. This study is crucial for understanding the molecular recognition and chemosensing potential of such compounds (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Corrosion Inhibition

Singh et al. (2020) explored the green synthesis of derivatives related to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid and their application in corrosion mitigation in the petroleum industry. The study demonstrated the compounds' effectiveness in protecting N80 steel in acidic environments (Singh, Ansari, Quraishi, & Kaya, 2020).

Hydrogen Bonding Studies

A study by Asma et al. (2018) analyzed derivatives of 1-aryl-1H-pyrazole, including structures similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, for their hydrogen bonding properties. This research contributes to the understanding of complex hydrogen-bonded framework structures in such compounds (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

properties

IUPAC Name

(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIWENQDOKNTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672419
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

CAS RN

1287753-34-7
Record name Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 4
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Reactant of Route 6
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.